2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.: 2549035-31-4
VCID: VC11816191
InChI: InChI=1S/C15H20N6O3/c1-22-14-18-12(19-15(20-14)23-2)21-8-3-5-11(9-21)10-24-13-16-6-4-7-17-13/h4,6-7,11H,3,5,8-10H2,1-2H3
SMILES: COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC=N3)OC
Molecular Formula: C15H20N6O3
Molecular Weight: 332.36 g/mol

2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine

CAS No.: 2549035-31-4

Cat. No.: VC11816191

Molecular Formula: C15H20N6O3

Molecular Weight: 332.36 g/mol

* For research use only. Not for human or veterinary use.

2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine - 2549035-31-4

Specification

CAS No. 2549035-31-4
Molecular Formula C15H20N6O3
Molecular Weight 332.36 g/mol
IUPAC Name 2,4-dimethoxy-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,5-triazine
Standard InChI InChI=1S/C15H20N6O3/c1-22-14-18-12(19-15(20-14)23-2)21-8-3-5-11(9-21)10-24-13-16-6-4-7-17-13/h4,6-7,11H,3,5,8-10H2,1-2H3
Standard InChI Key LYFWQKGBJIMLSA-UHFFFAOYSA-N
SMILES COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC=N3)OC
Canonical SMILES COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC=N3)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (CAS No. 2549035-31-4) features a 1,3,5-triazine ring substituted at positions 2 and 4 with methoxy groups (-OCH₃) and at position 6 with a 3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl moiety . The piperidine ring is linked to a pyrimidine heterocycle via an ether bridge, creating a branched topology. The molecular formula is C₁₅H₂₀N₆O₃, with a molecular weight of 332.36 g/mol .

Spectroscopic and Computational Identifiers

  • SMILES Notation: COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC=N3)OC

  • InChIKey: LYFWQKGBJIMLSA-UHFFFAOYSA-N

  • Topological Polar Surface Area (TPSA): Estimated at 98.9 Ų, indicating moderate polarity .

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for this compound are undisclosed, analogous triazine syntheses typically involve:

  • Triazine Core Formation: Cyclization of cyanoguanidine derivatives under acidic conditions.

  • Methoxy Group Introduction: Nucleophilic aromatic substitution using methoxide ions at elevated temperatures.

  • Piperidine-Pyrimidine Side Chain Attachment: Mitsunobu or Williamson ether synthesis to couple the pyrimidine-oxymethyl group to the piperidine ring, followed by N-alkylation with the triazine precursor.

Key Intermediate

A plausible intermediate is 6-chloro-2,4-dimethoxy-1,3,5-triazine, which could react with 3-(pyrimidin-2-yloxymethyl)piperidine under basic conditions (e.g., K₂CO₃ in DMF) .

Purification and Characterization

Post-synthesis purification likely employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization via ¹H/¹³C NMR, HRMS, and HPLC would confirm structure and purity.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight332.36 g/mol
LogP (Predicted)1.8 ± 0.6 (Moderate lipophilicity)
SolubilityLow aqueous solubility (<1 mg/mL)
StabilityStable under inert atmosphere, RT

The compound’s low solubility may necessitate formulation strategies (e.g., salt formation, nanoemulsions) for biological testing.

Toxicological and Regulatory Considerations

Regulatory Status

The compound is absent from major regulatory lists (e.g., EPA, EU Annex II), indicating it remains in preclinical research phases .

Future Research Directions

  • Target Identification: Proteomic studies to map protein binding partners.

  • ADMET Profiling: In vitro assays for cytochrome P450 interactions and plasma stability.

  • Analog Synthesis: Exploring substituent effects on the triazine and pyrimidine rings.

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